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Compound of Interest

(5-(Trifluoromethyl)thiophen-2-
Compound Name:
yl)boronic acid

Cat. No.: B1419805

An In-Depth Technical Guide to (5-(Trifluoromethyl)thiophen-2-yl)boronic acid: A
Cornerstone Building Block for Advanced Synthesis

Introduction: The Strategic Importance of a
Trifunctional Moiety

In the landscape of modern medicinal chemistry and materials science, the strategic
incorporation of specific structural motifs is paramount to tuning molecular properties. (5-
(Trifluoromethyl)thiophen-2-yl)boronic acid (CAS No. 958451-91-7) has emerged as a
pivotal building block, valued by researchers for its unique combination of three influential
chemical entities: a thiophene ring, a trifluoromethyl group, and a boronic acid functional group.
[1] The thiophene core is a bioisostere of the benzene ring, frequently integrated into
pharmacologically active compounds to enhance therapeutic profiles.[1] The trifluoromethyl (-
CFs) group is a powerful modulator of a molecule's metabolic stability, lipophilicity, and binding
affinity. Concurrently, the boronic acid moiety serves as a versatile handle for carbon-carbon
bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling
reaction.[2][3]

This guide provides an in-depth analysis of the molecular structure, physicochemical
properties, and core applications of (5-(Trifluoromethyl)thiophen-2-yl)boronic acid, offering
field-proven insights and detailed protocols for its effective utilization in research and
development.
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Molecular Profile and Physicochemical
Characteristics

The compound's structure features a central five-membered thiophene ring. A boronic acid
group [-B(OH)] is attached at the 2-position, and a highly electronegative trifluoromethyl group
[-CF3] is located at the 5-position. This specific arrangement dictates its reactivity and utility in
organic synthesis.

Caption: Molecular Structure of (5-(Trifluoromethyl)thiophen-2-yl)boronic acid.

The key physicochemical properties of this compound are summarized in the table below,
providing essential data for experimental design and safety considerations.

Property Value Source(s)
CAS Number 958451-91-7 [4][5][6][7]
Molecular Formula CsH4BF302S [4107118]
Molecular Weight 195.96 g/mol [A151171191]

(5-(Trifluoromethyl)thiophen-2-
IUPAC Name o [4]
yl)boronic acid

5-(trifluoromethyl)-2-
Synonyms : o [51[7]
thienylboronic acid

Appearance White to off-white powder/solid  Vendor Datasheets

N Store in freezer (-20°C),
Storage Conditions ) 9]
sealed in dry, dark place

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The primary and most powerful application of (5-(Trifluoromethyl)thiophen-2-yl)boronic acid
is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling
reactions.[2] This reaction is a cornerstone of modern synthetic chemistry, enabling the
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formation of a C-C bond between the boronic acid's thiophene ring and an electrophilic partner,
typically an aryl or heteroaryl halide (or triflate).[1][2]

Causality Behind its Efficacy:

e Reactivity and Stability: Boronic acids offer a unique balance of stability to air and moisture,
allowing for ease of handling, while possessing sufficient reactivity to undergo
transmetalation with the palladium catalyst under mild conditions.[3]

e Functional Group Tolerance: The Suzuki-Miyaura reaction is renowned for its tolerance of a
wide array of functional groups on both coupling partners, minimizing the need for protecting
group strategies and thus shortening synthetic routes.[2]

o Strategic Moiety Introduction: This specific reagent allows for the direct and regioselective
installation of the 5-(trifluoromethyl)thiophen-2-yl fragment, a motif of high interest in drug
discovery for its potential to improve metabolic stability and biological activity.[10]

The general workflow for this critical reaction is depicted below.
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Reagents:
- (5-(CF3)thiophen-2-yl)boronic acid
- Aryl/Heteroaryl Halide (R-X)
- Pd Catalyst (e.g., Pd(PPhs)a)
- Base (e.g., KsPOa)

Combine

Reaction Setup:
Inert Atmosphere (N2/Ar)
Anhydrous Solvent (e.g., Dioxane/Water)

Execute

Heating & Stirring
(e.g., 90-120°C, 1-12h)

Cool & Process

Aqueous Workup:
Quench, Extract with Organic Solvent

Isolate Crude

Purification:
Column Chromatography

Obtain Pure

>

Click to download full resolution via product page

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 2-(4-
methoxyphenyl)-5-(trifluoromethyl)thiophene
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This protocol provides a validated, step-by-step methodology for the Suzuki-Miyaura cross-
coupling of (5-(Trifluoromethyl)thiophen-2-yl)boronic acid with 4-bromoanisole.

Materials:

(5-(Trifluoromethyl)thiophen-2-yl)boronic acid
4-Bromoanisole
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]
Potassium Phosphate (KsPOa), anhydrous
1,4-Dioxane, anhydrous

Deionized Water

Nitrogen or Argon gas supply

Procedure:

Vessel Preparation: A round-bottomed flask is flame-dried under vacuum and subsequently
cooled to room temperature under a positive pressure of nitrogen gas. This ensures the
exclusion of atmospheric oxygen and moisture, which can degrade the catalyst and interfere
with the reaction.

Reagent Addition: To the flask, add (5-(Trifluoromethyl)thiophen-2-yl)boronic acid (1.1
equivalents), 4-bromoanisole (1.0 equivalent), and potassium phosphate (2.0 equivalents).
The slight excess of the boronic acid ensures complete consumption of the limiting aryl
halide. The base is crucial for activating the boronic acid for transmetalation.[11]

Catalyst Introduction: Under the inert atmosphere, add the palladium catalyst, Pd(PPhs)a
(typically 2-5 mol%). The catalyst should be handled quickly to minimize exposure to air.

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio via cannula
or syringe.[11] The solvent mixture is critical; dioxane solubilizes the organic reagents, while
water helps dissolve the inorganic base and facilitates the catalytic cycle.
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e Reaction Execution: The reaction mixture is heated to 90 °C with vigorous stirring. The
progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12 hours.[11]

o Workup and Extraction: After the reaction is complete (as determined by the consumption of
the starting material), the flask is cooled to room temperature. The mixture is diluted with
water and transferred to a separatory funnel. The aqueous layer is extracted three times with
an organic solvent such as ethyl acetate.

 Purification: The combined organic layers are washed with brine, dried over anhydrous
magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude
product is then purified by flash column chromatography on silica gel to yield the pure 2-(4-
methoxyphenyl)-5-(trifluoromethyl)thiophene.

This self-validating protocol, grounded in established methodologies for similar couplings,
ensures reproducibility and high yield.[11][12]

Conclusion

(5-(Trifluoromethyl)thiophen-2-yl)boronic acid is a high-value, versatile reagent that serves
as a critical entry point for introducing the trifluoromethyl-thiophene scaffold into complex
molecules. Its stability, predictable reactivity in Suzuki-Miyaura cross-coupling, and the
desirable properties imparted by its constituent motifs make it an indispensable tool for
researchers and scientists in drug development and advanced materials synthesis. The robust
protocols for its use, as detailed in this guide, empower chemists to construct novel molecular
architectures with precision and efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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